1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea
Description
Properties
CAS No. |
62593-67-3 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C12H18N2O2/c1-9-5-4-6-10(2)11(9)14-12(15)13-7-8-16-3/h4-6H,7-8H2,1-3H3,(H2,13,14,15) |
InChI Key |
LWYOHCXJBAOGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylphenyl)-3-(2-methoxyethyl)urea typically involves the reaction of 2,6-dimethylaniline with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:
2,6-Dimethylaniline+2-Methoxyethyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylphenyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated using analogous compounds.
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2-methoxyethyl group likely reduces LogP (~2.5) compared to aromatic substituents like 3-pyridyl (LogP 3.49) or halogenated groups (e.g., Cl, F) in , which increase lipophilicity. This suggests improved aqueous solubility, critical for bioavailability.
Synthetic Accessibility: Ureas with electron-withdrawing groups (e.g., 4-cyanophenyl in ) show high synthetic yields (>82%), possibly due to stabilized intermediates. The methoxyethyl group’s electron-donating nature may require optimized conditions for efficient coupling.
Biological Relevance: Lidamidine hydrochloride , a methylamidine derivative, demonstrates antidiarrheal activity via imidazoline receptor modulation. The 2-methoxyethyl group in the target compound may alter receptor selectivity compared to rigid aromatic systems.
Pharmacophore and Functional Group Analysis
- It also influences binding to hydrophobic pockets in target proteins .
- Methoxyethyl vs. Pyridyl/Amidinourea: The flexible 2-methoxyethyl chain may improve solubility but reduce target affinity compared to planar aromatic systems like pyridyl . Amidino groups (e.g., Lidamidine) introduce basicity, affecting ionization state and membrane penetration .
Biological Activity
1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molecular Weight : 222.28 g/mol
The compound features a urea moiety linked to a 2,6-dimethylphenyl group and a 2-methoxyethyl group, contributing to its unique chemical properties that may influence its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest it may be effective against various bacterial strains, potentially due to its ability to disrupt cellular functions essential for bacterial survival.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
Anticancer Properties
The compound has also shown promise in anticancer research , with studies indicating cytotoxic effects on cancer cell lines. It appears to induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| FaDu (hypopharyngeal) | 5.0 | Apoptosis induction |
| MDA-MB-231 (breast) | 7.2 | Growth inhibition |
| NUGC-3 (gastric) | 6.5 | Cytotoxicity observed |
These findings suggest that the compound may interact with critical molecular targets involved in cancer progression and cell survival .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors that modulate various biological pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : Potential interactions with receptors could alter signaling cascades that promote cell growth or apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Anticancer Activity Study : A study involving the FaDu hypopharyngeal tumor cells demonstrated that treatment with this compound resulted in significant apoptosis compared to control groups. The study highlighted the compound's potential as a novel anticancer agent .
- Antimicrobial Efficacy Assessment : Another research effort evaluated the antimicrobial properties against various pathogens, confirming its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the chemical structure could enhance or diminish biological activity, providing insights into how structural changes affect efficacy .
Q & A
Q. What are the recommended synthetic strategies for 1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea, and how can reaction efficiency be optimized?
The synthesis of urea derivatives like this compound typically involves multi-step processes, including:
- Amine-isocyanate coupling : Reacting a substituted amine (e.g., 2-methoxyethylamine) with an isocyanate derivative of 2,6-dimethylphenyl .
- Urea bond formation : Using carbodiimide-mediated coupling or direct reaction of amines with carbonyl sources like phosgene analogs .
Optimization strategies : - Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while temperature control (0–50°C) minimizes side reactions .
- Catalysis : Employing Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate urea bond formation .
- Purification : Column chromatography or recrystallization to isolate high-purity product .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on the phenyl ring, methoxyethyl chain) .
- X-ray crystallography : Resolves steric effects from the 2,6-dimethylphenyl group and verifies urea linkage geometry .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₈N₂O₂) and isotopic patterns .
Q. How do the physicochemical properties of this compound influence its stability in experimental settings?
- Solubility : Limited aqueous solubility due to hydrophobic 2,6-dimethylphenyl group; requires DMSO or ethanol for dissolution in biological assays .
- Thermal stability : Decomposition observed above 200°C; differential scanning calorimetry (DSC) recommended for storage condition optimization .
- Hydrolytic sensitivity : Urea bonds are prone to hydrolysis under acidic/basic conditions; stability studies (pH 3–9) are essential for handling protocols .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of this compound, particularly in enzyme inhibition?
- Target interaction : Urea derivatives often act as enzyme inhibitors (e.g., kinases, proteases) via hydrogen bonding with catalytic residues .
- Steric effects : The 2,6-dimethylphenyl group may hinder binding to shallow active sites, requiring molecular docking studies to assess steric compatibility .
- In vitro validation : Fluorescence-based assays (e.g., FRET) or surface plasmon resonance (SPR) quantify binding affinity and inhibition constants (Kᵢ) .
Q. How can researchers resolve contradictions in activity data across different experimental models?
- Dose-response analysis : Ensure consistent molar concentrations and solvent controls to rule out solvent toxicity .
- Metabolic stability : Use liver microsome assays to identify species-specific metabolism (e.g., cytochrome P450 enzymes) causing variability .
- Epistatic effects : Evaluate off-target interactions via proteome-wide profiling (e.g., affinity chromatography-MS) .
Q. What computational approaches are effective for predicting reaction pathways and optimizing synthesis?
- Quantum mechanics/molecular mechanics (QM/MM) : Models transition states for urea bond formation, identifying energy barriers .
- Machine learning (ML) : Trains on reaction databases to predict optimal solvents, catalysts, and temperatures .
- Reaction path sampling : Utilizes algorithms like Nudged Elastic Band (NEB) to map multi-step synthesis energetics .
Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?
- SAR studies : Replace the methoxyethyl group with bioisosteres (e.g., ethoxyethyl, hydroxyethyl) to balance lipophilicity and solubility .
- Toxicity screening : Use zebrafish embryos or HEK293 cell lines to assess acute toxicity (LC₅₀) and mitochondrial dysfunction .
- Prodrug strategies : Introduce hydrolyzable esters to methoxyethyl groups for controlled release .
Methodological Considerations
Q. What statistical methods are recommended for designing experiments involving this compound?
- Factorial design : Identifies critical variables (e.g., temperature, catalyst loading) and interactions via ANOVA .
- Response surface methodology (RSM) : Optimizes reaction yield and purity by modeling non-linear relationships between parameters .
- DoE software : Tools like JMP or Minitab streamline experimental design and data analysis .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
